6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole
CAS No.: 1253491-42-7
Cat. No.: VC0543626
Molecular Formula: C22H16N2O
Molecular Weight: 324.38
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole - 1253491-42-7](/images/no_structure.jpg)
Specification
CAS No. | 1253491-42-7 |
---|---|
Molecular Formula | C22H16N2O |
Molecular Weight | 324.38 |
IUPAC Name | 6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole |
Standard InChI | InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 |
Standard InChI Key | AABFWJDLCCDJJN-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 |
Appearance | Solid powder |
Introduction
Structural Features of 6-Methoxy-1-Naphthalen-1-yl-9H-Pyrido[3,4-b]Indole
Molecular Composition and Framework
The molecular formula of 6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole is , with a molecular weight of approximately 324.38 g/mol. Its structure consists of three primary components:
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A naphthalene moiety attached at the first position.
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A pyrido[3,4-b]indole core, which serves as the backbone.
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A methoxy group (-OCH_3) located at the sixth position.
This combination of fused aromatic rings and heterocyclic elements imparts unique physicochemical properties to the molecule. The methoxy group contributes to increased solubility and modulates electronic effects within the molecular framework .
Structural Representation
The two-dimensional (2D) structure can be depicted as follows:
Three-dimensional (3D) conformers reveal spatial arrangements critical for biological activity. Computational modeling has demonstrated that the methoxy group and naphthalene moiety create steric environments conducive to specific protein-ligand interactions .
Comparative Analysis with Analogous Compounds
Several compounds share structural similarities with 6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole, such as harmine, 6-methoxyquinoline, and 9-hydroxy-beta-carboline. These analogs differ in substituents or ring systems but exhibit overlapping biological activities, including anticancer and neuroprotective effects . The unique fusion of pyridoindole and naphthalene in this compound distinguishes it from simpler structures like harmine or quinoline derivatives.
Synthetic Pathways for 6-Methoxy-1-Naphthalen-1-yl-9H-Pyrido[3,4-b]Indole
General Synthetic Strategies
The synthesis of 6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions designed to construct its heterocyclic framework. Common approaches include:
Pictet-Spengler Condensation
This reaction is foundational for synthesizing β-carboline derivatives. It involves the condensation of tryptamine with aldehydes under acidic conditions to form tetrahydro-beta-carbolines, followed by oxidation to yield pyridoindoles .
Suzuki-Miyaura Coupling
To introduce the naphthalene moiety at position 1, halogenated intermediates can undergo palladium-catalyzed coupling reactions with aryl boronic acids .
Microwave-Assisted Synthesis
Microwave-assisted conditions have been employed to accelerate reaction rates and improve yields in one-pot synthesis protocols involving substituted aldehydes and tryptamines .
Synthetic Challenges
The synthesis is complicated by the need for precise control over reaction conditions to ensure regioselectivity at the sixth position for methoxylation and at the first position for naphthylation. Purification methods such as column chromatography are often required to isolate the desired product from side reactions.
Reported Yields
Yields vary depending on the synthetic route:
Method | Reagents/Conditions | Yield (%) |
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Pictet-Spengler | Tryptamine + aldehyde | ~16% |
Suzuki-Miyaura | Pd catalyst + boronic acid | ~30–50% |
Microwave-Assisted | One-pot synthesis | ~40–60% |
Biological Activity and Pharmacological Applications
Anticancer Properties
6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole exhibits potent anticancer activity across multiple cell lines, including breast cancer (MCF7), melanoma (A375), pancreatic cancer (PANC), and colon cancer (HCT116) . Its mechanism primarily involves inducing G2/M phase cell cycle arrest, selectively targeting cancer cells while sparing normal cells.
Structure–Activity Relationships (SAR)
SAR studies highlight that:
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The methoxy group enhances binding affinity to cancer-related proteins.
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The naphthalene moiety improves hydrophobic interactions within active sites.
These features contribute to IC50 values as low as for aggressive cancers like triple-negative breast cancer (MDA-MB-468) .
Mechanism of Action
Docking studies reveal interactions with tumor suppressor regulators such as MDM2:
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Hydrogen bonding with Tyr106.
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Hydrophobic interactions with Val93.
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Pi-pi stacking with Tyr100 and His96.
These interactions disrupt MDM2's suppression of p53, leading to increased expression levels of p53 and downstream apoptotic markers like p21 waf1 .
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is critical for structural validation:
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Proton Environment Shifts:
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NH (pyridoindole core):
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Methoxy (-OCH_3):
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Aromatic protons: .
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Coupling constants confirm connectivity between aromatic rings.
Mass Spectrometry
Exact mass analysis verifies molecular integrity:
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Molecular ion peak: corresponding to .
Computational Modeling
Molecular docking simulations provide insights into protein-ligand interactions critical for pharmacological activity.
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